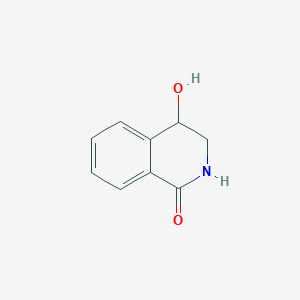

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

概要

説明

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound is characterized by a hydroxy group at the fourth position and a dihydroisoquinolinone core structure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino (aryl)methylphthalides with suitable reagents can lead to the formation of 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like tosyl chloride or dimethylamine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

科学的研究の応用

Neuropharmacology

One of the most promising applications of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is in the treatment of neurodegenerative diseases such as Parkinson's disease and schizophrenia. Research indicates that derivatives of this compound act as positive allosteric modulators (PAMs) of the dopamine D1 receptor. This modulation can alleviate symptoms associated with these disorders, including cognitive impairments and motor symptoms .

Key Findings:

- Parkinson's Disease : Compounds based on this structure have shown effectiveness in improving motor symptoms and cognitive function in patients .

- Schizophrenia : Similar compounds are being investigated for their potential to treat negative symptoms associated with schizophrenia .

Cancer Research

Recent studies have identified this compound derivatives as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. The inhibition of PRMT5 has been linked to reduced cancer cell proliferation and enhanced apoptosis in tumor cells .

Research Insights:

- Inhibition Mechanism : These compounds selectively inhibit PRMT5, leading to alterations in gene expression that can suppress tumor growth .

Synthesis and Derivatives

The synthesis of this compound can lead to a variety of derivatives with tailored biological activities. For instance, modifications at different positions on the isoquinoline ring can enhance specific pharmacological properties or alter solubility and bioavailability .

Synthesis Techniques:

- Chemical Modifications : Various synthetic routes allow for the introduction of functional groups that can improve efficacy or selectivity against target proteins .

Safety Profile

Safety assessments indicate that while this compound exhibits some irritant properties (e.g., skin and eye irritation), its therapeutic benefits in controlled dosages outweigh these risks when applied correctly in clinical settings .

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of this compound derivatives in treating Parkinson's disease and schizophrenia. These trials focus on measuring improvements in cognitive function and motor skills among participants.

| Study | Condition | Phase | Outcome |

|---|---|---|---|

| Trial A | Parkinson's Disease | Phase II | Significant improvement in motor symptoms observed |

| Trial B | Schizophrenia | Phase I | Positive response noted with reduced negative symptoms |

作用機序

The mechanism of action of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

3-amino (aryl)methylphthalides: These compounds are precursors in the synthesis of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.

3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones: These are closely related compounds with similar structures and properties.

Uniqueness

This compound is unique due to its specific hydroxy group placement and dihydroisoquinolinone core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

生物活性

Overview

4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (often abbreviated as DHIQ) is a compound of significant interest in pharmacology and agricultural science due to its diverse biological activities. This article provides a comprehensive review of the biological properties, mechanisms of action, and potential applications of DHIQ and its derivatives.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a fused isoquinoline ring system with a hydroxyl group at the 4-position, which is crucial for its biological activity.

Antifungal and Antioomycete Properties

Recent studies have highlighted the antifungal and antioomycete properties of DHIQ derivatives. A notable research effort synthesized 59 derivatives using the Castagnoli–Cushman reaction, focusing on their efficacy against the phytopathogen Pythium recalcitrans. The bioassays revealed that certain derivatives exhibited superior antioomycete activity compared to traditional antifungal agents. For instance:

- Compound I23 demonstrated an EC50 value of 14 μM , outperforming hymexazol (37.7 μM).

- In vivo tests showed a preventive efficacy of 96.5% at a dose of 5.0 mg/pot , indicating strong potential for agricultural applications .

The mode of action for these compounds appears to involve the disruption of biological membrane systems in pathogens, leading to cell death. This was supported by physiological and biochemical analyses, as well as lipidomics studies that suggested alterations in membrane integrity .

Structure-Activity Relationship (SAR)

A three-dimensional quantitative structure–activity relationship (3D-QSAR) study established critical structural requirements for activity, particularly emphasizing the necessity of the C4-carboxyl group . This insight is vital for guiding future synthetic efforts aimed at developing more potent derivatives .

Case Studies

-

Study on Antifungal Efficacy :

- Researchers synthesized various DHIQ derivatives and evaluated their antifungal activities against multiple pathogens.

- The most effective compounds were identified based on their EC50 values and in vivo efficacy, providing a pathway for developing new agricultural fungicides.

- Neuroprotective Potential :

Data Table: Biological Activity Summary

| Compound | Target Pathogen | EC50 (μM) | In Vivo Efficacy (%) | Notes |

|---|---|---|---|---|

| I23 | Pythium recalcitrans | 14 | 96.5 | Superior to hymexazol |

| Hymexazol | Pythium recalcitrans | 37.7 | 63.9 | Standard commercial fungicide |

| Other Derivatives | Various Phytopathogens | Varies | Moderate | Potential for crop protection agents |

特性

IUPAC Name |

4-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4,8,11H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFDGRLSVITWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501259 | |

| Record name | 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23206-20-4 | |

| Record name | 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can the stereochemistry of 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones be determined?

A: The research by [] demonstrates that the stereochemistry of 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones can be elucidated through the conversion of isomeric 3-[hydroxy(phenyl)methyl]isobenzofuran-1(3H)-ones. These compounds, with established configurations, are transformed into their corresponding amino and dimethylamino derivatives. This transformation occurs with an inversion of configuration, allowing for the determination of the stereochemistry in the resulting 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones.

Q2: What challenges were encountered when attempting to synthesize these compounds using tosylates?

A: The research highlights a challenge encountered when using tosylates as intermediates. Attempts to displace the tosyloxy group in isomeric 3-[phenyl(toluenesulfonyloxy)methyl]isobenzofuran-1(3H)-ones with dimethylamine did not yield the desired product. Instead, a rearrangement occurred, leading to the formation of an epoxy amide and a keto amide. [] This suggests that alternative synthetic routes might be more suitable when tosylates are involved.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。